4-(4-{2',6'-difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline
Description
4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline is a complex organic compound that features a unique combination of a difluorobiphenyl group, a piperazine ring, and an isoquinoline moiety
Properties
CAS No. |
2728516-49-0 |
|---|---|
Molecular Formula |
C26H21F2N3O |
Molecular Weight |
429.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline typically involves multiple steps, starting with the preparation of the difluorobiphenyl intermediate. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The resulting difluorobiphenyl intermediate is then subjected to further reactions to introduce the piperazine and isoquinoline groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoquinolines and biphenyl derivatives, such as:
- 4,4’-Difluorobiphenyl
- Fluoroquinolines
- Trifluoromethylated isoquinolines
Uniqueness
What sets 4-(4-{2’,6’-difluoro-[1,1’-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline apart is its combination of structural features, which confer unique chemical and biological properties. The presence of both difluorobiphenyl and isoquinoline moieties enhances its potential for diverse applications, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
